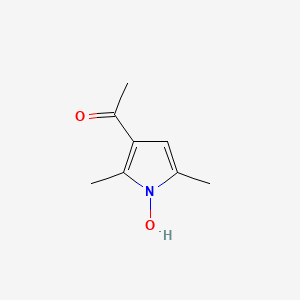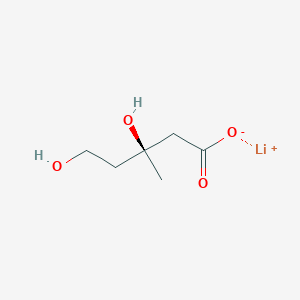
5-iodo-1H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1H-pyridazin-6-one is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom in the structure can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyridazin-6-one typically involves the iodination of pyridazinone derivatives. One common method is the direct iodination of 1H-pyridazin-6-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the iodination process.
化学反应分析
Types of Reactions
5-Iodo-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyridazin-6-one, while a Suzuki coupling reaction could produce a biaryl derivative.
科学研究应用
5-Iodo-1H-pyridazin-6-one has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-iodo-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The iodine atom can enhance the binding affinity of the compound to its target, thereby increasing its potency.
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyridazin-6-one: Similar in structure but contains a bromine atom instead of iodine.
5-Chloro-1H-pyridazin-6-one: Contains a chlorine atom instead of iodine.
1H-Pyridazin-6-one: The parent compound without any halogen substitution.
Uniqueness
The presence of the iodine atom in 5-iodo-1H-pyridazin-6-one makes it unique compared to its bromine and chlorine analogs. Iodine is larger and more polarizable, which can lead to different reactivity and biological activity. This can make this compound more effective in certain applications, such as enzyme inhibition or receptor modulation.
属性
分子式 |
C4H3IN2O |
|---|---|
分子量 |
221.98 g/mol |
IUPAC 名称 |
5-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
InChI 键 |
GHQPTOHHVBAPOS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NN=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


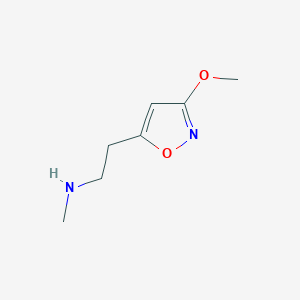
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
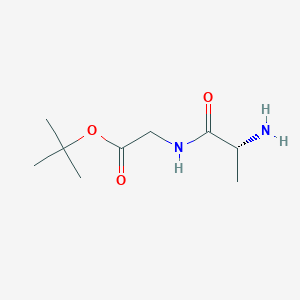

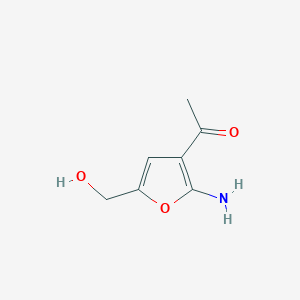
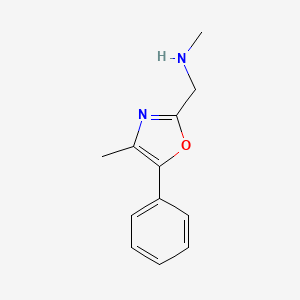
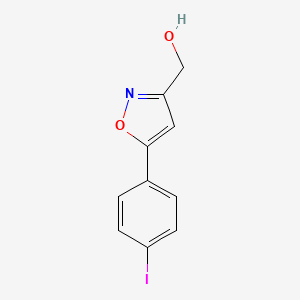
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)

